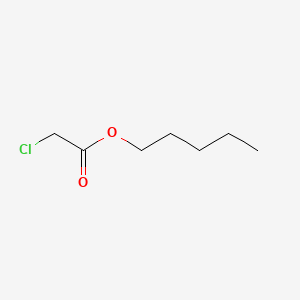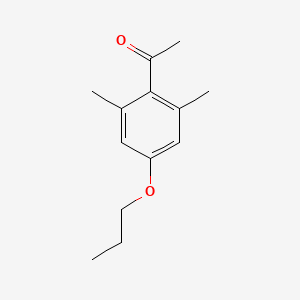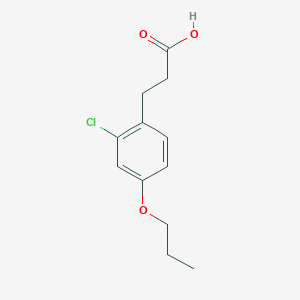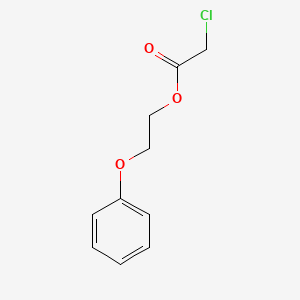
Acetic acid, chloro-, pentyl ester
描述
Acetic acid, chloro-, pentyl ester, also known as pentyl chloroacetate, is an organic compound with the molecular formula C7H13ClO2. It is an ester derived from chloroacetic acid and pentanol. This compound is used in various chemical processes and has applications in different fields due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Acetic acid, chloro-, pentyl ester can be synthesized through the esterification reaction between chloroacetic acid and pentanol. The reaction typically involves heating chloroacetic acid with pentanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is as follows:
Chloroacetic acid+Pentanol→Acetic acid, chloro-, pentyl ester+Water
This reaction is reversible and requires careful control of reaction conditions to achieve a high yield of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in a reactor with continuous removal of water to drive the reaction towards ester formation. The use of azeotropic distillation can help in the efficient removal of water.
化学反应分析
Types of Reactions
Acetic acid, chloro-, pentyl ester undergoes several types of chemical reactions, including hydrolysis, nucleophilic substitution, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form chloroacetic acid and pentanol.
Nucleophilic Substitution: The chlorine atom in the ester can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Chloroacetic acid and pentanol.
Nucleophilic Substitution: Various substituted esters depending on the nucleophile.
Reduction: Pentanol and chloroethanol.
科学研究应用
Acetic acid, chloro-, pentyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research on ester compounds like this compound can provide insights into drug metabolism and the development of prodrugs.
Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.
作用机制
The mechanism of action of acetic acid, chloro-, pentyl ester involves its interaction with nucleophiles and enzymes that catalyze ester hydrolysis. The ester bond is susceptible to nucleophilic attack, leading to the formation of the corresponding acid and alcohol. Enzymes such as esterases can catalyze this hydrolysis, playing a crucial role in the compound’s metabolism and biological activity.
相似化合物的比较
Similar Compounds
Acetic acid, pentyl ester: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
Chloroacetic acid, ethyl ester: Similar ester but with ethyl group instead of pentyl, affecting its physical properties and uses.
Uniqueness
Acetic acid, chloro-, pentyl ester is unique due to the presence of the chlorine atom, which makes it more reactive in nucleophilic substitution reactions compared to non-chlorinated esters. This reactivity allows for a broader range of chemical transformations and applications in synthesis.
属性
IUPAC Name |
pentyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-4-5-10-7(9)6-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOZOMQLKLWJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202456 | |
| Record name | Acetic acid, chloro-, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-55-2 | |
| Record name | Acetic acid, chloro-, pentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10985 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, chloro-, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline](/img/structure/B7906544.png)







![Oxazolo[5,4-b]pyridine-2-methanamine](/img/structure/B7906588.png)


